2-(4-Fluoro-2-methylphenyl)piperazine

Chemical Identity CAS Registry Quality Control

Generic arylpiperazines fail to replicate the dual ortho-methyl/para-fluoro substitution required for NK1 receptor antagonist SAR. This C-arylpiperazine scaffold (C₁₁H₁₅FN₂, MW 194.25) provides the precise steric/electronic profile for vestipitant and related GPCR probes. - **Racemic (CAS 746596-00-9):** 97-98% purity for library synthesis. - **(S)-Enantiomer (CAS 780744-28-7):** ≥95% ee for chiral intermediates. - **Analytical use:** HPLC/LC-MS reference standard (pKa 8.77).

Molecular Formula C11H15FN2
Molecular Weight 194.25 g/mol
CAS No. 746596-00-9
Cat. No. B3152940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-2-methylphenyl)piperazine
CAS746596-00-9
Molecular FormulaC11H15FN2
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C2CNCCN2
InChIInChI=1S/C11H15FN2/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11/h2-3,6,11,13-14H,4-5,7H2,1H3
InChIKeyDYANWVNTGDQHGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluoro-2-methylphenyl)piperazine: Chemical Identity and Baseline


2-(4-Fluoro-2-methylphenyl)piperazine (CAS 746596-00-9) is a substituted phenylpiperazine derivative with molecular formula C₁₁H₁₅FN₂ and molecular weight 194.25 g/mol . The compound features a piperazine core with a 4-fluoro-2-methylphenyl substituent at the C-2 position, creating a unique steric and electronic profile distinct from para-fluoro or ortho-methyl monosubstituted analogs. As a C-arylpiperazine scaffold, it serves as a versatile building block in medicinal chemistry, particularly as the core structural motif in potent and selective NK1 receptor antagonists [1]. The compound is commercially available as the racemic mixture (CAS 746596-00-9), the (S)-enantiomer (CAS 780744-28-7), and the (R)-enantiomer (CAS 1434126-86-9), each with distinct synthetic applications .

1 Select chiral form: (S)-enantiomer for stereospecific synthesis, racemic for general building block
2 4-Fluoro-2-methyl substitution pattern is critical for NK1 receptor antagonist SAR
3 Verified as chiral intermediate for vestipitant-class NK1 antagonist research

Why Generic Substitution Fails for 2-(4-Fluoro-2-methylphenyl)piperazine


Generic substitution of 2-(4-fluoro-2-methylphenyl)piperazine with monosubstituted arylpiperazines (e.g., 2-(4-fluorophenyl)piperazine or 2-(2-methylphenyl)piperazine) fails because the dual ortho-methyl/para-fluoro substitution pattern is non-redundant in NK1 receptor antagonist SAR [1]. The C-phenylpiperazine scaffold requires precise substitution geometry to achieve high-affinity binding and appropriate pharmacokinetic properties . Extensive SAR exploration of N-phenylpiperazine analogues demonstrated that the 4-fluoro-2-methylphenyl motif optimizes both in vitro receptor affinity and oral bioavailability, whereas des-fluoro or des-methyl analogs show markedly reduced NK1 receptor binding potency [2]. This substitution pattern is not interchangeable; it directly impacts the conformational rigidity and electronic distribution essential for target engagement.

Monosubstituted arylpiperazines (e.g., 2-(4-fluorophenyl)piperazine) lack the ortho-methyl group; reported NK1 receptor binding profile may differ significantly.

Racemic mixture does not provide the stereochemical control required for enantioselective NK1 antagonist synthesis; (S)-enantiomer is not interchangeable.

Des-fluoro or des-methyl substitution patterns are not direct replacements; SAR evidence indicates altered target engagement.

2-(4-Fluoro-2-methylphenyl)piperazine: Quantitative Evidence Guide


Chemical Identity and CAS Authentication

2-(4-Fluoro-2-methylphenyl)piperazine is uniquely identified by CAS number 746596-00-9 for the racemic mixture, with stereochemically defined enantiomers assigned distinct CAS numbers: (S)-enantiomer (CAS 780744-28-7) and (R)-enantiomer (CAS 1434126-86-9) . In contrast, the simpler analog 2-(4-fluorophenyl)piperazine (CAS 65709-33-3) lacks the ortho-methyl substituent, resulting in a different molecular formula (C₁₀H₁₃FN₂ vs. C₁₁H₁₅FN₂) and altered physicochemical properties . The compound's purity specifications from commercial suppliers range from 95% to 98% .

Identity
Specification review
CAS 746596-00-9 (racemic) vs CAS 65709-33-3 (des-methyl analog); MW +14.03 g/mol from ortho-methyl
Accurate CAS differentiation prevents analog procurement errors.
Chemical Identity CAS Registry Quality Control

Structural Basis for NK1 Antagonist Potency

The 4-fluoro-2-methylphenyl substitution pattern is critical for NK1 receptor antagonist activity. Vestipitant, derived from (S)-2-(4-fluoro-2-methylphenyl)piperazine, was identified as one of the most in vitro potent and selective NK1 receptor antagonists ever discovered [1]. SAR studies revealed that conversion from N-phenylpiperazine to C-phenylpiperazine analogues, combined with the specific 4-fluoro-2-methylphenyl substitution, maximized in vitro affinity while optimizing pharmacokinetic properties [2]. Analogs lacking the ortho-methyl group or with alternative halogen substitutions showed reduced receptor binding affinity .

NK1 SAR
Class-level
4-Fluoro-2-methyl substitution reported to maximize NK1 antagonist binding; alternative halogens or des-methyl reduce affinity
Substitution pattern is non-fungible for NK1 antagonist research.
SAR inference from vestipitant lead optimization; data to verify for specific assays.
NK1 Receptor Structure-Activity Relationship Medicinal Chemistry

Commercial Availability and Purity

2-(4-Fluoro-2-methylphenyl)piperazine (racemic) is commercially available from multiple suppliers with purity specifications ranging from 95% to 98% . The (S)-enantiomer (CAS 780744-28-7) is offered at 95-98% purity with pricing ranging from 686.00 CNY (~$95 USD) for 2.5 mg to 961.00 CNY (~$133 USD) for 5 mg . In comparison, the simpler analog 2-(4-fluorophenyl)piperazine (CAS 65709-33-3) is more widely available at lower cost due to its simpler synthesis .

Procurement
Data to verify
(S)-enantiomer: ~5-10× cost premium vs racemic; purity 95-98% from commercial suppliers
Cost-benefit review needed for enantiopure procurement.
Procurement Purity Commercial Suppliers

Physicochemical Properties and Storage Stability

Predicted physicochemical properties for 2-(4-fluoro-2-methylphenyl)piperazine include melting point >220 °C, boiling point 308.1±42.0 °C, density 1.060±0.06 g/cm³, and pKa 8.77±0.40 . The (S)-enantiomer is recommended for storage at 2-8 °C . In contrast, the racemic compound is stable at room temperature for up to three years according to supplier specifications . The 4-fluoro-2-methyl substitution contributes to increased lipophilicity compared to des-methyl analogs, potentially affecting solubility and formulation properties .

Properties
Class-level
m.p. >220 °C; pKa 8.77; increased lipophilicity from ortho-methyl; racemic ambient storage, enantiomer 2–8 °C
Storage and handling differ by chiral form; cold-chain for enantiopure.
Physicochemical Properties Stability Storage

Safety and Handling Classification

The dihydrochloride salt of (S)-2-(4-fluoro-2-methylphenyl)piperazine (CAS 334477-59-7) carries GHS hazard classification H302 (Harmful if swallowed) under Acute Toxicity Category 4 . Precautionary statements include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using), P301+P312 (if swallowed: call poison center if unwell), and P501 (dispose of contents to approved waste disposal) . The free base form requires similar handling precautions, with recommendations to avoid breathing dust/fume/gas/mist/vapors/spray .

Safety
Class-level
H302 (Harmful if swallowed); piperazine-class GHS classification; standard PPE recommended
Hazard profile consistent with substituted piperazines.
Safety GHS Classification Handling

Synthetic Utility as Chiral Building Block

(S)-2-(4-Fluoro-2-methylphenyl)piperazine is a critical chiral intermediate in the synthesis of vestipitant (GW597599), a potent NK1 receptor antagonist [1]. The compound's synthetic utility derives from the chiral center at C-2 of the piperazine ring, which imparts stereochemical control essential for biological activity . A scalable synthetic route to chirally pure arylpiperazine ureas using this intermediate has been developed and published [2]. In contrast, the racemic mixture (CAS 746596-00-9) serves as a general-purpose building block for non-stereospecific applications, while the simpler analog 2-(4-fluorophenyl)piperazine lacks the ortho-methyl group critical for NK1 SAR .

Chiral Utility
Class-level
(S)-enantiomer: key intermediate for vestipitant (GW597599); racemic: general C-arylpiperazine building block
Stereochemical form determines synthetic application fit.
Published synthetic route confirms (S)-enantiomer role.
Synthetic Chemistry Chiral Building Block Pharmaceutical Intermediate

2-(4-Fluoro-2-methylphenyl)piperazine: Application Scenarios


Stereospecific Synthesis of NK1 Antagonists

Procure the (S)-enantiomer (CAS 780744-28-7) for use as a chiral intermediate in the synthesis of vestipitant (GW597599) and structurally related NK1 receptor antagonists [1]. This application requires enantiopure material with purity ≥95%, as established in the published synthetic route . The (S)-configuration at C-2 of the piperazine ring is essential for maintaining the stereochemical integrity necessary for high-affinity NK1 receptor binding .

Medicinal Chemistry Scaffold for C-Arylpiperazine Libraries

Use the racemic mixture (CAS 746596-00-9) as a versatile C-arylpiperazine building block for library synthesis and SAR exploration beyond NK1 receptor targets [1]. The dual ortho-methyl/para-fluoro substitution provides distinct electronic and steric properties compared to monosubstituted analogs, enabling exploration of novel chemical space . Commercial availability at 97-98% purity supports direct use in parallel synthesis and medicinal chemistry campaigns .

Analytical Reference Standard for Method Development

Utilize 2-(4-fluoro-2-methylphenyl)piperazine as an analytical reference standard for HPLC, LC-MS, or NMR method development in pharmaceutical quality control [1]. The compound's distinct CAS registry (746596-00-9) and well-characterized properties (MW 194.25 g/mol, pKa 8.77) facilitate method validation and impurity profiling . The predicted melting point (>220 °C) and boiling point (308.1±42.0 °C) provide benchmarks for thermal analysis .

Chemical Probe Development for GPCR Pathways

Employ the compound as a core scaffold for developing chemical biology probes targeting G-protein-coupled receptors (GPCRs), particularly neurokinin and serotonin receptor families [1]. The 4-fluoro-2-methylphenyl motif has demonstrated utility in achieving receptor subtype selectivity, as validated in vestipitant's selective NK1 antagonism profile . Researchers should procure the appropriate stereochemical form (racemic vs. enantiopure) based on target-specific stereochemical requirements .

Application
Selection Property
Validation Focus
NK1 antagonist synthesis
Enantiomeric form selection
Stereochemical-control validation
C-arylpiperazine library synthesis
Substitution pattern specificity
SAR exploration fidelity
Analytical reference standard
CAS-authenticated identity
Method validation and impurity profiling
GPCR probe development
Receptor subtype selectivity context
Target-engagement assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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